![molecular formula C15H16N2O3S B3060179 N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 19350-72-2](/img/structure/B3060179.png)
N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide
Overview
Description
MBBA is a nematic liquid crystal molecule. It can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde . It can be used as an anisotropic solvent which has an isotropic transition temperature of 315k . It is majorly used in the development of liquid crystal cells .
Synthesis Analysis
MBBA can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde . More detailed synthesis procedures might be available in specific scientific literature.Molecular Structure Analysis
The molecular formula of MBBA is C18H21NO . The average mass is 267.365 Da and the monoisotopic mass is 267.162323 Da . For more detailed structural analysis, specific scientific literature or computational chemistry tools might be needed.Physical And Chemical Properties Analysis
MBBA is a liquid crystal with a refractive index of n20/D 1.5496 (lit.) and a density of 1.027 g/mL at 25 °C (lit.) . It has a flash point of 235.4 °F (113 °C) - closed cup .Scientific Research Applications
Bioactive Properties and Biological Interactions
N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been explored for its bioactive properties. A study by Sirajuddin et al. (2013) synthesized similar Schiff base compounds, including N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide. These compounds demonstrated significant biological activities, such as antibacterial, antifungal, and antioxidant activities. They also exhibited cytotoxicity against brine shrimps and effective interactions with Salmon sperm DNA, indicating a potential for genetic research applications (Sirajuddin et al., 2013).
Antimicrobial Activities
Several studies have highlighted the antimicrobial capabilities of compounds related to N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide. Ghiya and Joshi (2016) synthesized N′-substituted-4-methylbenzenesulfonohydrazide derivatives, which showed promising antimycobacterial, antibacterial, and antifungal activities (Ghiya & Joshi, 2016). Similarly, Alotaibi et al. (2018) synthesized a compound closely related to N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide, highlighting its potential in antimicrobial research (Alotaibi et al., 2018).
Enzyme Inhibition and Molecular Docking Studies
N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide and its derivatives have been studied for their enzyme inhibition properties. Han et al. (2022) synthesized a series of hydrazones, including N'-(4-methoxybenzylidene)-4-nitrobenzohydrazide, which showed significant xanthine oxidase inhibitory activities. These findings suggest potential applications in managing diseases like gout or hyperuricemia (Han et al., 2022). Karrouchi et al. (2021) conducted molecular docking studies on a similar compound, indicating its potential as an anti-diabetic agent (Karrouchi et al., 2021).
Spectroscopic and Structural Characterization
The compound and its derivatives have been the subject of extensive spectroscopic and structural characterization. Aslan and Aydin (2021) conducted a detailed study on N'-(4-methoxybenzylidene)benzenesulfonohydrazide, including elemental analysis, IR, Raman, NMR spectral data, and theoretical studies (Aslan & Aydin, 2021).
Safety and Hazards
properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-12-3-9-15(10-4-12)21(18,19)17-16-11-13-5-7-14(20-2)8-6-13/h3-11,17H,1-2H3/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTARYTGUYUAXBK-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649088 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide | |
CAS RN |
19350-72-2 | |
Record name | NSC126925 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.